molecular formula C9H12N2O3 B289830 3-Nitro-4-propoxyaniline

3-Nitro-4-propoxyaniline

Cat. No.: B289830
M. Wt: 196.2 g/mol
InChI Key: ZSUBWKSUEBTXOR-UHFFFAOYSA-N
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Description

3-Nitro-4-propoxyaniline is an aromatic amine derivative featuring a nitro (-NO₂) group at the 3-position and a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the aniline ring. This compound belongs to the nitroaniline family, where substituents significantly influence electronic, physical, and chemical properties.

Nitro groups are strong electron-withdrawing groups (EWGs), reducing electron density on the aromatic ring and directing electrophilic substitution reactions to specific positions. Conversely, alkoxy groups (e.g., propoxy) are electron-donating via resonance, creating a complex interplay of electronic effects in substituted anilines .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

3-nitro-4-propoxyaniline

InChI

InChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5,10H2,1H3

InChI Key

ZSUBWKSUEBTXOR-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-]

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 3-nitro-4-propoxyaniline with structurally related compounds, highlighting substituent effects:

Compound Substituents Molecular Formula Key Electronic Effects
This compound -NO₂ (3), -OCH₂CH₂CH₃ (4) C₉H₁₂N₂O₃ EWG (nitro) + EDO (propoxy)
3-Nitroaniline -NO₂ (3) C₆H₆N₂O₂ Strong EWG, meta-directing
4-Nitroaniline -NO₂ (4) C₆H₆N₂O₂ EWG, para-directing
3-Fluoro-4-propoxyaniline -F (3), -OCH₂CH₂CH₃ (4) C₉H₁₂FNO₂ EWG (fluoro) + EDO (propoxy)
4-Methoxyaniline -OCH₃ (4) C₇H₉NO Strong EDO, activates ring for electrophiles
3-Methyl-4-nitroaniline -CH₃ (3), -NO₂ (4) C₇H₈N₂O₂ EDO (methyl) + EWG (nitro)

Key Observations :

  • Electronic Competition : In this compound, the nitro group dominates electronic effects, making the ring electron-deficient. The propoxy group may slightly counteract this via resonance donation .
  • Substituent Position : Moving the nitro group from the 3- to 4-position (as in 4-nitroaniline) alters regioselectivity in reactions like nitration or halogenation .

Physical Properties

Available data on melting points, solubility, and spectral features are extrapolated from analogs:

Compound Melting Point (°C) Solubility (Polar Solvents) Notable Spectral Data
3-Nitroaniline 114–116 Moderate in ethanol IR: 1530 cm⁻¹ (NO₂ asym stretch)
4-Nitroaniline 148–150 Low in water NMR: δ 8.2 (d, aromatic H)
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 80–90 Soluble in DMSO IR: 1700 cm⁻¹ (C=O stretch)
3-Fluoro-4-propoxyaniline Not reported Likely moderate MS: [M+H]+ at m/z 198.1 (calculated)

Insights for this compound :

  • Melting Point : Expected to be lower than 4-nitroaniline (148–150°C) due to reduced symmetry compared to para-substituted analogs.
  • Solubility: Likely higher in organic solvents (e.g., ethanol, DMSO) than in water, similar to 3-nitroaniline .
Electrophilic Aromatic Substitution (EAS)
  • This compound : The nitro group deactivates the ring, but the propoxy group may weakly activate specific positions. EAS reactions (e.g., sulfonation) would occur at positions ortho or para to the stronger directing group (nitro) .
  • Comparison with 4-Methoxyaniline : The methoxy group strongly activates the ring, enabling faster EAS compared to nitro-substituted analogs .
Reduction Reactions
  • Nitro groups in analogs like 4-nitroaniline are reduced to amines (e.g., 4-phenylenediamine) using catalysts like Ni or Pd . This compound would similarly yield 3-amino-4-propoxyaniline under hydrogenation.

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